molecular formula C16H33O2Sn B14349426 CID 78060714

CID 78060714

Cat. No.: B14349426
M. Wt: 376.1 g/mol
InChI Key: WIBQJWSRXXSRBW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Dibutyl(octanoyloxy)stannane, also known as dibutyltin dioctoate, is an organotin compound with the molecular formula C24H48O4Sn. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl(octanoyloxy)stannane can be synthesized through the reaction of dibutyltin oxide with octanoic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The general reaction is as follows:

Bu2SnO+2C7H15COOHBu2Sn(OCOC7H15)2+H2O\text{Bu}_2\text{SnO} + 2\text{C}_7\text{H}_{15}\text{COOH} \rightarrow \text{Bu}_2\text{Sn(OCOC}_7\text{H}_{15})_2 + \text{H}_2\text{O} Bu2​SnO+2C7​H15​COOH→Bu2​Sn(OCOC7​H15​)2​+H2​O

Industrial Production Methods

On an industrial scale, the production of dibutyl(octanoyloxy)stannane involves similar esterification reactions but may utilize continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Dibutyl(octanoyloxy)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: Reduction reactions can convert the compound back to dibutyltin hydride.

    Substitution: The octanoyloxy groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl or aryl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Tin oxides and carboxylic acids.

    Reduction: Dibutyltin hydride and octanoic acid.

    Substitution: Various organotin compounds depending on the nucleophile used.

Scientific Research Applications

Dibutyl(octanoyloxy)stannane has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of urethane linkages.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized as a stabilizer in the production of polyvinyl chloride (PVC) and as a catalyst in the production of polyurethane foams.

Mechanism of Action

The mechanism by which dibutyl(octanoyloxy)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can act as a Lewis acid, facilitating the formation of complexes with nucleophilic species. This interaction can lead to the activation of certain pathways, such as the formation of urethane linkages in the presence of isocyanates and alcohols.

Comparison with Similar Compounds

Similar Compounds

    Dibutyltin diacetate: Similar in structure but with acetate groups instead of octanoyloxy groups.

    Dibutyltin dilaurate: Contains laurate groups, making it more hydrophobic.

    Tributyltin chloride: Contains three butyl groups and a chloride, used primarily as a biocide.

Uniqueness

Dibutyl(octanoyloxy)stannane is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its ability to act as a catalyst in various organic reactions and its applications in stabilizing PVC and producing polyurethane foams highlight its versatility and importance in both research and industry.

Properties

Molecular Formula

C16H33O2Sn

Molecular Weight

376.1 g/mol

InChI

InChI=1S/C8H16O2.2C4H9.Sn/c1-2-3-4-5-6-7-8(9)10;2*1-3-4-2;/h2-7H2,1H3,(H,9,10);2*1,3-4H2,2H3;/q;;;+1/p-1

InChI Key

WIBQJWSRXXSRBW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC(=O)O[Sn](CCCC)CCCC

Origin of Product

United States

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